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Compound of Interest

Compound Name: VU6036864

Cat. No.: B15577815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VU6036864, a high-quality

antagonist for the M5 muscarinic acetylcholine receptor. It details the compound's potency,

selectivity, and the experimental methodologies used for its characterization.

Quantitative Data Summary: Potency and Selectivity
VU6036864 has been identified as a potent and highly selective antagonist of the human M5

muscarinic acetylcholine receptor (mAChR).[1][2][3][4][5] Its development involved iterative

parallel synthesis to optimize potency and selectivity against other muscarinic receptor

subtypes.[1] The key quantitative data for VU6036864 and related compounds from its

development series are summarized below.
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Compound Target Assay Type
Potency
(IC50)

Selectivity Reference

VU6036864

(45)
Human M5

Functional

Antagonist

Assay

20 nM

>500-fold vs.

Human M1-

M4

[1][2][3][5]

Compound

21
Human M5

Functional

Antagonist

Assay

28 nM Not specified [3]

Compound

12
Human M5

Functional

Antagonist

Assay

187 nM Not specified [3]

Compound

13
Human M5

Functional

Antagonist

Assay

1520 nM Not specified [3]

Compound

14
Human M5

Functional

Antagonist

Assay

547 nM Not specified [3]

Compound

18
Human M5

Functional

Antagonist

Assay

1240 nM Not specified [3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological function.[6] A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action and Signaling Pathway
VU6036864 functions as an orthosteric antagonist at the M5 receptor.[1][3] The M5 receptor is

a G protein-coupled receptor (GPCR) that, upon activation by the endogenous agonist

acetylcholine (ACh), couples to the Gq family of G proteins. This initiates a signaling cascade

resulting in an increase in intracellular calcium. VU6036864 blocks this pathway by preventing

ACh from binding and activating the receptor.
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Caption: M5 receptor antagonist signaling pathway. (Max Width: 760px)

Experimental Protocols
The determination of VU6036864's IC50 value relies on functional cell-based assays that

measure the downstream effects of M5 receptor activation.

This is the primary method for quantifying the antagonist potency of compounds like

VU6036864. The assay measures the inhibition of acetylcholine-induced intracellular calcium

mobilization in cells engineered to express the human M5 receptor.

Experimental Workflow Diagram
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Assay Preparation

Experiment Execution

Data Analysis

1. Plate hM5-CHO cells
in 96-well plates

2. Incubate cells
(e.g., 24 hours)

3. Load cells with
Ca2+ sensitive dye
(e.g., Fluo-4 AM)

4. Wash cells to remove
extracellular dye

5. Add serial dilutions
of VU6036864

6. Pre-incubate

7. Stimulate with ACh
(EC80 concentration)

8. Measure fluorescence
(e.g., FlexStation)

9. Normalize data to
controls

10. Plot dose-response
curve (% Inhibition vs. [VU6036864])

11. Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for IC50 determination using a calcium flux assay. (Max Width: 760px)
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Detailed Protocol:

Cell Culture and Plating:

Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor

(hM5-CHO) in appropriate growth medium.

Plate the cells into 96-well, black-walled, clear-bottom microplates at a density that allows

them to reach confluence on the day of the assay.[7]

Incubate the plates at 37°C and 5% CO2 for 18-24 hours.[7]

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM,

Fluo-8E AM, or Indo-1) in a suitable assay buffer (e.g., HBSS with probenecid).[8][9]

Aspirate the growth medium from the cells and add the dye-loading solution to each well.

Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells

and be cleaved to its active form.[8][9]

Compound Addition and Incubation:

Following incubation, wash the cells with assay buffer to remove any extracellular dye.[7]

Prepare serial dilutions of VU6036864 in assay buffer.

Add the different concentrations of VU6036864 to the appropriate wells. Include vehicle-

only wells (negative control, 0% inhibition) and wells with a high concentration of a known

M5 antagonist (positive control, 100% inhibition).

Pre-incubate the plate with the antagonist for a defined period (e.g., 15-30 minutes) at

37°C.

Agonist Stimulation and Signal Detection:
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Prepare a solution of acetylcholine (ACh) in assay buffer at a concentration that elicits

approximately 80% of its maximal response (EC80).

Place the microplate into a fluorescence plate reader, such as a FlexStation 3.[10]

Establish a baseline fluorescence reading for several seconds.

Using the instrument's integrated fluidics, add the ACh solution to all wells simultaneously.

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 490

nm, emission at 525 nm for Fluo dyes) over a period of 2-3 minutes.[10]

Data Analysis:

The change in fluorescence upon agonist addition is proportional to the increase in

intracellular calcium.

For each concentration of VU6036864, calculate the percentage inhibition of the ACh

response relative to the controls.

Plot the percent inhibition against the logarithm of the VU6036864 concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the

concentration of VU6036864 that produces 50% inhibition of the agonist response.[6]

Electrophysiology provides a direct measure of ion channel activity modulated by GPCRs and

can be used to confirm the antagonistic effects of VU6036864.

Protocol Outline (Whole-Cell Patch-Clamp):

Slice Preparation/Cell Culture: Use either acute brain slices from relevant regions expressing

M5 receptors or cultured hM5-CHO cells.[11]

Recording Setup:

Cells are patched using glass micropipettes filled with an internal solution.

The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
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An M5 agonist (e.g., ACh) is applied to the cell, which should elicit a characteristic current

through M5-modulated ion channels.

Antagonist Application:

After establishing a stable agonist-induced current, VU6036864 is perfused into the bath

at various concentrations.

The reduction in the amplitude of the agonist-induced current is measured.

Analysis: The concentration of VU6036864 that causes a 50% reduction in the agonist-

induced current is determined as the IC50. This technique offers high temporal and voltage

resolution, confirming the compound's effect on receptor-mediated ion channel modulation.

[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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